N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]ethanediamide
Description
N'-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]ethanediamide is a synthetic organic compound featuring a thienopyrazole core substituted with a 4-chlorophenyl group and an ethanediamide linker bound to a dimethylaminopropyl moiety. The thienopyrazole scaffold is notable for its fused heterocyclic structure, combining thiophene and pyrazole rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c1-23(2)9-3-8-20-17(25)18(26)21-16-14-10-27-11-15(14)22-24(16)13-6-4-12(19)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNRGADDECVQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]ethanediamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur-containing compounds and hydrazines.
Substitution Reactions:
Amidation: The final step involves the amidation reaction to introduce the ethanediamide moiety. This is typically carried out using amines and carboxylic acid derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole core.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: thienopyrazole derivatives and N-[3-(dimethylamino)propyl]-substituted compounds. Below is a detailed analysis:
Structural Analogs: Thienopyrazole Derivatives
Thienopyrazole-based compounds are widely studied for their biological activities, including kinase inhibition and antimicrobial effects. A structurally similar compound, N-Cyano-N'-[3-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]propyl]-N″-[3-(3-(piperidinomethyl)phenoxy)propyl]guanidine (reported in Molecules, 2013), shares the following features:
- Core structure : A pyrazolyl group fused with a thiophene ring.
- Substituents : Fluorobenzyl and pyridyl groups instead of chlorophenyl.
- Bioactivity : Demonstrated moderate kinase inhibition (IC₅₀ ~50–100 nM) due to its guanidine and piperidine moieties, which enhance target binding .
Key Differences :
- The target compound lacks the cyanoguanidine and piperidinomethyl groups, which are critical for kinase inhibition in the analog.
Functional Group Analogs: N-[3-(Dimethylamino)propyl] Derivatives
The N-[3-(dimethylamino)propyl] group is common in surfactants, drug candidates, and fluorinated compounds. Examples from the Pharos Project (2017) include:
- N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide ([68555-78-2])
- N-[3-(Dimethylamino)propyl]-2(or 3)-[2-[perfluoro(n-alkyl(C1-12))]ethylthio]succinamic acid ([160336-21-0])
Comparison :
| Feature | Target Compound | Perfluorinated Sulfonamide Analogs |
|---|---|---|
| Core Structure | Thienopyrazole | Perfluoroalkyl sulfonamide/succinamic acid |
| Substituents | 4-Chlorophenyl, ethanediamide | Perfluoroalkyl chains, sulfonamide groups |
| Applications | Potential pharmacology | Surfactants, water-repellent coatings |
| Solubility | Moderate (polar aprotic solvents) | High (due to fluorinated chains) |
| Synthetic Yield | Not reported | 50–70% (typical for fluorinated compounds) |
Key Findings :
- Perfluorinated analogs exhibit superior solubility and thermal stability but face environmental persistence concerns, unlike the target compound’s simpler hydrocarbon structure .
Biological Activity
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN4O3S. The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a dimethylaminopropyl chain. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN4O3S |
| Molecular Weight | 380.8 g/mol |
| CAS Number | 946354-16-1 |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazoles. For instance, related derivatives have shown significant inhibitory effects on glioblastoma cell lines. A study demonstrated that certain thieno[3,4-c]pyrazole derivatives inhibited the growth of glioma cells by targeting the AKT signaling pathway, which is crucial in cancer progression (2).
Key Findings:
- Inhibition of AKT Signaling: Compounds similar to this compound have been shown to inhibit AKT2/PKBβ activity.
- Selective Cytotoxicity: These compounds exhibit selective cytotoxicity towards cancer cells while sparing non-cancerous cells (2).
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary investigations indicate that thieno[3,4-c]pyrazole derivatives may act as enzyme inhibitors involved in bacterial cell wall synthesis ().
Potential Applications:
- Antibacterial Effects: The presence of the chlorophenyl group may enhance the compound's ability to interact with bacterial targets.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Kinase Inhibition: The compound may act as a kinase inhibitor similar to other thienopyrazole derivatives.
- Cell Cycle Arrest: It may induce cell cycle arrest in cancer cells leading to apoptosis.
Case Studies and Research Findings
- Study on Glioma Cells: A derivative exhibited low micromolar activity against glioma cell lines and significantly inhibited neurosphere formation in patient-derived glioma stem cells (2).
- Antimicrobial Screening: Investigations into related thieno compounds have shown promising results against various bacterial strains (6).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
